4-Ethoxy-4-oxobutanoic acid
Overview
Description
4-Ethoxy-4-oxobutanoic acid is an organic compound belonging to the class of fatty acid estersThis compound has the molecular formula C6H10O4 and a molecular weight of 146.141 g/mol . It is characterized by the presence of an ethoxy group and a keto group attached to a butanoic acid backbone. This compound is a metabolite found in human saliva .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-4-oxobutanoic acid can be synthesized through the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating succinic acid with ethanol and a small amount of sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
Succinic acid+Ethanol→4-Ethoxy-4-oxobutanoic acid+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of succinic acid derivatives.
Reduction: Formation of 4-hydroxy-4-ethoxybutanoic acid.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
4-Ethoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role as a metabolite in human saliva and its potential biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethoxy-4-oxobutanoic acid involves its interaction with biological molecules. As a fatty acid ester, it can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. The molecular targets and pathways involved include enzymes that catalyze ester hydrolysis and oxidation .
Comparison with Similar Compounds
Ethyl 4-oxobutanoate: Similar structure but lacks the ethoxy group.
Succinic acid: The parent compound without the esterification.
4-Hydroxy-4-ethoxybutanoic acid: A reduced form of 4-ethoxy-4-oxobutanoic acid.
Uniqueness: this compound is unique due to its specific combination of an ethoxy group and a keto group on a butanoic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-ethoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLKAJARZKDJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870834 | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-34-4 | |
Record name | Monoethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Ethoxy-4-oxobutanoic acid in the context of the provided research?
A1: this compound, commonly known as ethyl succinate, was identified as a constituent of Acalypha wilkesiana var. golden-yellow (Muell & Arg.) in a study focusing on the plant's chemical composition and potential bioactivity. [] This plant variety is traditionally used for various medicinal purposes. The study aimed to chemically characterize compounds from this plant, potentially uncovering novel bioactive molecules or chemotaxonomic markers. While ethyl succinate itself did not exhibit significant antimicrobial or antifungal activity in this specific study, its presence contributes to the overall chemical profile of the plant and could be relevant in future research exploring synergistic effects or other biological activities.
Q2: Beyond its presence in Acalypha wilkesiana, what other roles does this compound play in scientific research?
A2: Interestingly, this compound is recognized as a significant flavor compound in winemaking. Research has highlighted its presence as a fermentation flavor, particularly in wines produced using specific yeast strains and grape varieties. [] A study investigating indigenous Georgian wine yeasts and their impact on wine quality found that fermentations utilizing Kluyveromyces marxianus UMY207 with the Saperavi grape variety led to a significantly higher production of this compound. [] This finding suggests its potential role in shaping the sensory profile of wines and its contribution to the distinctive characteristics associated with certain yeast-grape combinations.
Q3: Are there analytical methods available to identify and quantify this compound?
A3: Yes, the identification and structural elucidation of this compound within Acalypha wilkesiana var. golden-yellow was achieved through a combination of spectroscopic techniques. [] The researchers utilized ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm the compound's structure. These techniques provide detailed information about the compound's molecular structure and functional groups, allowing for its unambiguous identification. Additionally, in the context of wine analysis, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) serves as a reliable method for both qualitative and quantitative analysis of volatile compounds, including this compound. [] This widely used technique allows for the separation and quantification of individual volatile compounds present in complex mixtures like wine, contributing to a comprehensive understanding of its aroma profile.
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